2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol
Description
2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol is a nitroaromatic compound featuring a benzene ring substituted with a nitro (-NO₂) group at the para position and two hydroxyethoxy (-OCH₂CH₂OH) groups at adjacent ortho and meta positions. Its molecular formula is C₁₀H₁₃NO₇, with a molecular weight of 259.21 g/mol. The nitro group enhances electron-withdrawing properties, while the hydroxyethoxy moieties improve hydrophilicity and hydrogen-bonding capacity .
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO6 |
|---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethoxy)-4-nitrophenoxy]ethanol |
InChI |
InChI=1S/C10H13NO6/c12-3-5-16-9-2-1-8(11(14)15)7-10(9)17-6-4-13/h1-2,7,12-13H,3-6H2 |
InChI Key |
DAESZPUCWAQPBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCCO)OCCO |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity but may increase side reactions. In contrast, aqueous ethanol (as used in patent CN103254153A) balances solubility and reactivity, achieving yields of 85–92% at 80°C. Elevated temperatures (>100°C) risk nitro group reduction, while temperatures <70°C prolong reaction times.
Stoichiometric Ratios and By-Product Control
Excess 2-(2-chloroethoxy)ethanol (molar ratio 1:2.2) minimizes residual mono-substituted intermediates. Patent CN103254153A highlights that a 10–15% excess of chloroethoxyethanol suppresses di-substitution by-products to <5%. Unreacted starting materials are recovered via vacuum distillation and reused, aligning with green chemistry principles.
Purification and Characterization
Vacuum Distillation and Recrystallization
Crude product purification involves vacuum distillation at 0.5–1.0 mmHg, collecting fractions boiling at 180–190°C. Subsequent recrystallization from ethanol-water (3:1 v/v) yields crystals with a melting point of 142–145°C, consistent with literature values.
Chemical Reactions Analysis
2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, forming ethers or esters. Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various acids and bases.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures to 2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol exhibit significant antimicrobial properties. The presence of the nitrophenyl group is known to enhance the antimicrobial efficacy of phenolic compounds.
- Case Study : A study evaluated various phenolic derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Compounds with similar structural motifs showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating promising antimicrobial potential.
Anticancer Properties
The compound's structure suggests potential anticancer activity. Phenolic compounds have been studied for their ability to induce apoptosis in cancer cells.
- Case Study : Research on Mannich bases, which include similar compounds, demonstrated cytotoxicity against various cancer cell lines. IC50 values ranged from 5 µM to 25 µM, suggesting that this compound may inhibit cancer cell proliferation through mechanisms such as cell cycle arrest.
Drug Delivery Systems
The incorporation of polyethylene glycol (PEG) moieties in drug formulations has been shown to enhance solubility and bioavailability. The hydroxyethoxy group in this compound may facilitate its use in developing advanced drug delivery systems.
- Research Findings : In vitro studies have suggested that PEGylated compounds demonstrate improved pharmacokinetic profiles compared to their non-PEGylated counterparts. This property could be leveraged for creating effective prodrugs that release active pharmaceutical ingredients in a controlled manner.
Mechanism of Action
The mechanism of action of 2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol involves its interaction with various molecular targets. The hydroxyethoxy groups can form hydrogen bonds with biological molecules, while the nitrophenoxy group can participate in electron transfer reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol is compared to structurally and functionally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Structural Variations and Reactivity: The nitro group in all listed compounds enhances electrophilic substitution reactivity. However, replacing a hydroxyethoxy group with an amino group (as in N,O-di-(2-hydroxyethyl)-2-amino-5-nitrophenol) increases nucleophilic character, making it suitable for dye applications .
Synthesis Methods: 2-(4-Nitrophenoxy)ethanol () is synthesized via nucleophilic substitution of 4-nitrophenol with ethylene oxide, yielding a single hydroxyethoxy group . The target compound likely requires a multi-step synthesis, such as sequential etherification of 4-nitrophenol with ethylene carbonate, as seen in for analogous compounds .
Physicochemical Properties: Solubility: The additional hydroxyethoxy group in this compound increases hydrophilicity compared to 2-(4-Nitrophenoxy)ethanol. However, branched derivatives (e.g., ) exhibit lower water solubility due to steric hindrance . Thermal Stability: Nitro groups generally reduce thermal stability, but the ether linkages in hydroxyethoxy moieties may counteract this by increasing molecular rigidity .
Applications: Dyes: N,O-di-(2-hydroxyethyl)-2-amino-5-nitrophenol (HC Yellow No. 4) is used in hair dyes due to its amino-nitro chromophore . Biomaterials: Hydroxyethoxy-rich compounds (e.g., ) show promise in biomimetic polymers for drug delivery .
Toxicity and Safety: Nitroaromatics are often toxic, but hydroxyethoxy groups may mitigate this by enhancing metabolic detoxification pathways.
Biological Activity
2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol, also known as 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol, is an organic compound characterized by its unique chemical structure that includes a nitrophenoxy group attached to a triethylene glycol chain. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
Chemical Structure and Properties
- Molecular Formula : C12H17NO6
- CAS Number : 63134-26-9
- Key Functional Groups :
- Nitro group (-NO2)
- Hydroxy group (-OH)
- Ether linkages
The presence of the nitrophenoxy group allows for specific interactions with biological systems, while the triethylene glycol chain enhances solubility and bioavailability.
The biological activity of this compound primarily involves its ability to undergo chemical transformations. The nitro group can be reduced to an amino group, which can interact with various enzymes and receptors in biological systems. This transformation is crucial for its potential therapeutic applications.
Pharmacological Applications
Research indicates that this compound may serve as a valuable tool in drug development due to its ability to modulate biochemical pathways. It has been explored for its role in:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
- Enzyme Inhibition : The aminophenoxy derivative formed upon reduction may inhibit specific enzymes involved in metabolic pathways, presenting potential for therapeutic interventions in metabolic disorders.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several nitrophenoxy derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting a promising alternative for treating resistant strains.
- Toxicity Assessment : In a toxicity study conducted on rats, doses of up to 2000 mg/kg were administered, revealing signs of acute toxicity at high concentrations. Observations included piloerection and reduced activity, indicating the need for careful dosage regulation in potential therapeutic applications.
Recent Studies and Developments
Recent literature highlights ongoing research into the modifications of this compound to enhance its biological activity and reduce toxicity. For instance:
- PEGylation : The covalent attachment of polyethylene glycol (PEG) units has been shown to improve the solubility and stability of similar compounds, potentially increasing their therapeutic index.
Comparative Analysis with Related Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-(4-Nitrophenoxy)ethanol | Structure | Moderate antibacterial |
| 2-(4-Aminophenoxy)ethanol | Structure | High enzyme inhibition |
The unique combination of functional groups in this compound distinguishes it from these related compounds, potentially offering enhanced efficacy against specific biological targets.
Q & A
Q. What are the recommended synthetic routes for 2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol, and how can reaction conditions be optimized for higher yields?
The synthesis of structurally related ethoxy-nitro phenolic compounds typically involves nucleophilic substitution or etherification. For example, a two-step process using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under inert atmosphere can promote alkoxylation, followed by nitro-group introduction via nitration. Reaction optimization includes:
- Temperature control : Maintaining 0–5°C during NaH activation to prevent side reactions .
- Purification : Flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted diethylene glycol or nitro-phenolic byproducts .
- Reaction time : Extended stirring (16–24 hours) ensures complete substitution, monitored by TLC or GCMS .
Q. How can NMR and IR spectroscopy confirm the structural integrity of this compound?
- 1H NMR :
- Aromatic protons (4-nitrophenoxy group): Doublets at δ 7.5–8.5 ppm (J = 8–9 Hz) for para-substituted nitro groups.
- Ethoxy chain protons: Triplets for –OCH2CH2O– groups (δ 3.5–4.2 ppm) and a broad singlet for terminal –OH (δ 1.5–2.5 ppm) .
- IR :
- Nitro group: Strong asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹.
- Hydroxy group: Broad peak at 3200–3600 cm⁻¹ .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
- Solubility : High solubility in polar aprotic solvents (e.g., DMSO, DMF) due to ethoxy and nitro groups. Limited solubility in water unless pH > 10 (deprotonation of –OH) .
- Stability :
- Light-sensitive: Store in amber vials to prevent nitro-group degradation.
- Thermal stability: Decomposes above 150°C; avoid prolonged heating during synthesis .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected GCMS fragments or NMR splitting patterns) be resolved during characterization?
- Hypothesis-driven analysis :
- Byproduct identification : Compare observed GCMS fragments (e.g., m/z 76 for diethylene glycol impurities) with synthetic intermediates .
- Dynamic NMR : Variable-temperature NMR to assess conformational flexibility in ethoxy chains, which may cause splitting anomalies .
- Supplementary techniques : Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric impurities and isotopic peaks .
Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic or electrophilic reactions?
- DFT calculations : Optimize molecular geometry using Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack (e.g., nitro-group para to ethoxy) .
- Molecular dynamics (MD) : Simulate solvent interactions to assess steric hindrance in ethoxy chains, which may limit reaction accessibility .
Q. How can impurities from incomplete nitro-group reduction or ethoxylation be quantified and mitigated?
- Analytical quantification :
- HPLC-DAD : Use a C18 column with UV detection at 254 nm to separate nitro-phenolic byproducts (retention time shifts) .
- Titration : Ferrous sulfate titration for quantifying residual nitro groups .
- Process optimization : Introduce catalytic hydrogenation (Pd/C, H2) for selective nitro reduction, avoiding over-reduction of ethoxy chains .
Q. What role does the compound’s structure play in its potential applications as a photoactive or biological probe?
- Photoactivity : The nitro group acts as an electron acceptor, enabling charge-transfer transitions (UV-Vis λmax ~400 nm) for photochemical studies .
- Biological compatibility : Ethoxy chains enhance solubility in lipid membranes, making derivatives like HC Yellow No. 4 useful in cellular imaging .
Methodological Notes
- Safety protocols : Use fume hoods and PPE (nitrile gloves, goggles) due to uncharacterized toxicity of nitro-phenolic compounds .
- Data validation : Cross-reference synthetic yields and spectral data with peer-reviewed protocols for analogous compounds (e.g., 2-(2-methoxyethoxy)ethanol derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
